![molecular formula C16H25BrN6O2 B131994 [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol CAS No. 148143-68-4](/img/structure/B131994.png)
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol, also known as ABPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. ABPM is a nucleoside analogue that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential as a therapeutic agent.
Wirkmechanismus
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol is a nucleoside analogue that acts by inhibiting the synthesis of viral DNA and RNA. It is incorporated into the viral DNA or RNA, which leads to chain termination and the inhibition of viral replication. [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA.
Biochemische Und Physiologische Effekte
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to have low toxicity in vitro and in vivo. It has been reported to have a half-life of approximately 4 hours in rats. [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to be metabolized to several metabolites, including 8-bromo-6-(hexylamino)purine, which is the major metabolite.
Vorteile Und Einschränkungen Für Laborexperimente
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has some limitations, including its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
The potential applications of [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol in medicinal chemistry, drug discovery, and biochemistry are promising. Future research could focus on the development of [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol derivatives with improved solubility and efficacy. Additionally, the mechanism of action of [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol could be further elucidated to understand its potential as a therapeutic agent. The antiviral, antitumor, and antiparasitic activities of [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol could also be studied in more detail to identify potential clinical applications.
Synthesemethoden
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been synthesized using different methods, including the reaction of 8-bromo-6-chloropurine with hexylamine to form 8-bromo-6-(hexylamino)purine, which is then reacted with morpholine to form [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol. Another method involves the reaction of 8-bromo-6-chloropurine with hexylamine to form 8-bromo-6-(hexylamino)purine, which is then reacted with formaldehyde and morpholine to form [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol.
Wissenschaftliche Forschungsanwendungen
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antiviral, antitumor, and antiparasitic activities. [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV) in vitro. It has also been reported to inhibit the growth of cancer cells, including leukemia and breast cancer cells. Additionally, [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to have activity against the parasite Trypanosoma brucei, which causes African sleeping sickness.
Eigenschaften
CAS-Nummer |
148143-68-4 |
|---|---|
Produktname |
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol |
Molekularformel |
C16H25BrN6O2 |
Molekulargewicht |
413.31 g/mol |
IUPAC-Name |
[6-(6-amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C16H25BrN6O2/c1-2-3-4-5-6-10-11(8-24)25-12(7-19-10)23-15-13(22-16(23)17)14(18)20-9-21-15/h9-12,19,24H,2-8H2,1H3,(H2,18,20,21) |
InChI-Schlüssel |
JRSFWUOPMBCXTG-UHFFFAOYSA-N |
SMILES |
CCCCCCC1C(OC(CN1)N2C3=NC=NC(=C3N=C2Br)N)CO |
Kanonische SMILES |
CCCCCCC1C(OC(CN1)N2C3=NC=NC(=C3N=C2Br)N)CO |
Synonyme |
9-(3'-aza-4'-hexyl-1',2',3',4'-tetradeoxyhexopyranos-1'-yl)-8-bromoadenine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



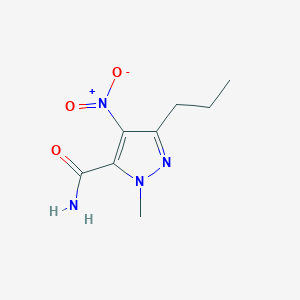
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
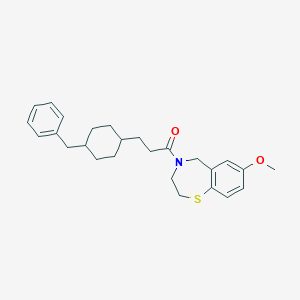
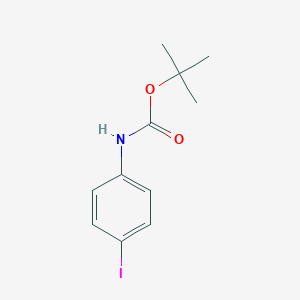

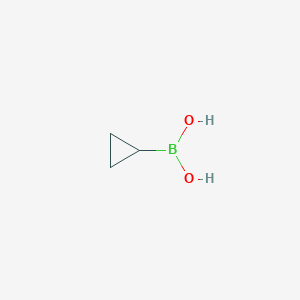

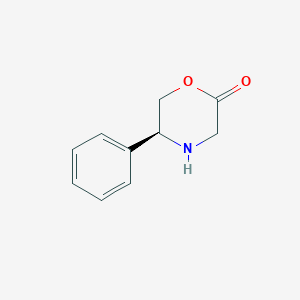
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
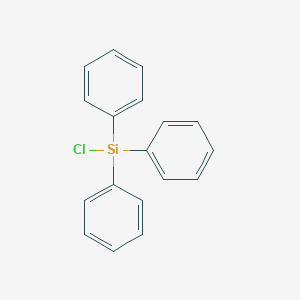
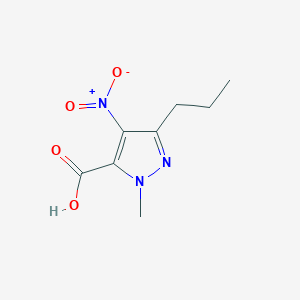
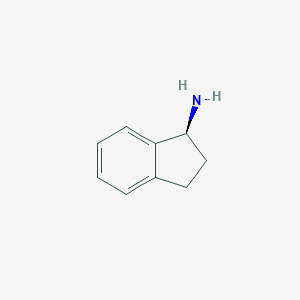
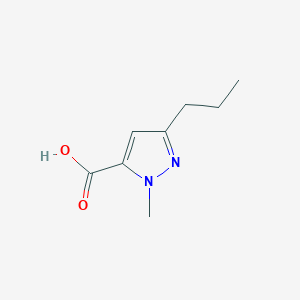
![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)